
2-Nitro-4-(pyridin-4-yl)aniline
Vue d'ensemble
Description
2-Nitro-4-(pyridin-4-yl)aniline is a chemical compound with the CAS Number: 59656-62-1 . It has a molecular weight of 215.21 and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9N3O2/c12-10-2-1-9 (7-11 (10)14 (15)16)8-3-5-13-6-4-8/h1-7H,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 215.21 .Applications De Recherche Scientifique
Directing Group in C-H Amination
2-(Pyridin-2-yl)aniline has been identified as a novel, removable directing group facilitating C-H amination mediated by cupric acetate. This approach enables the efficient amination of benzamide derivatives' β-C(sp2)-H bonds with various amines, showcasing good functional group tolerance and moderate to good yields under atmospheric conditions. This method's versatility is further demonstrated by the synthesis of quinazolinone derivatives, highlighting its potential in organic synthesis and functional group transformations (Hong-Yi Zhao et al., 2017).
Aromatic By-products of Aniline Ozonation
A study on the ozonation of aqueous aniline solutions reveals the formation of less toxic aromatic by-products like nitrobenzene and azobenzene. This process, which involves treating aniline and p-chloroaniline with ozone, highlights the environmental and chemical implications of aniline derivatives in water treatment and the potential for generating less harmful compounds through oxidative processes (J. Sarasa et al., 2002).
Applications in NLO Materials
Research into binary adducts formed between N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline derivatives and phenolic coformers explores the factors influencing polar crystal formation. These studies contribute to the field of non-linear optics (NLO) by identifying materials with potential applications due to their stability and transparency across a wide spectrum (Sergiu Draguta et al., 2015).
Spectroscopic Analysis Techniques
The use of modified CNDO methods for spectroscopic analysis on a series of monosubstituted benzenes and pyridines, including aniline derivatives, offers insights into electronic spectra and transition energies. This fundamental research aids in understanding the electronic properties of aniline derivatives, relevant in material science and chemical sensing (J. D. Bene & H. Jaffe, 1968).
Catalysis and Chemical Reactions
Studies on the iron-catalyzed reduction of nitroarenes to anilines demonstrate the high selectivity and efficiency of this process. By using iron-phenanthroline complexes on carbon, a variety of structurally diverse nitroarenes can be selectively reduced to anilines, highlighting the application of 2-Nitro-4-(pyridin-4-yl)aniline derivatives in catalysis and the synthesis of aniline-based compounds (R. V. Jagadeesh et al., 2011).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
2-nitro-4-pyridin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIIMBRBDKEWEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

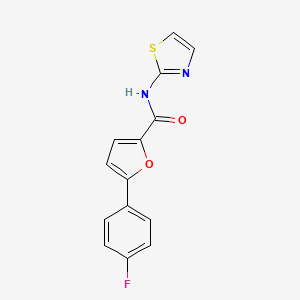

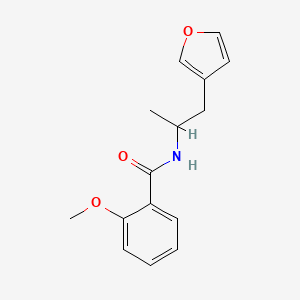
![N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-bromobenzohydrazide](/img/structure/B2702746.png)
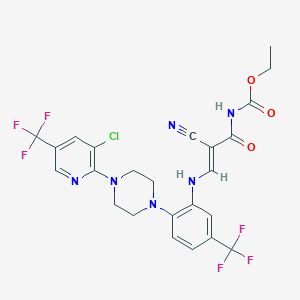
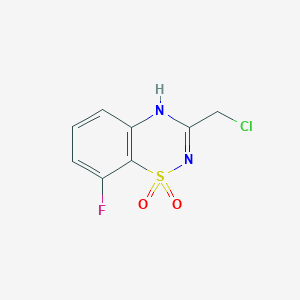
![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2702750.png)

![(1R,5S)-3-cyclopropylidene-N-(3,4-dimethoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2702752.png)
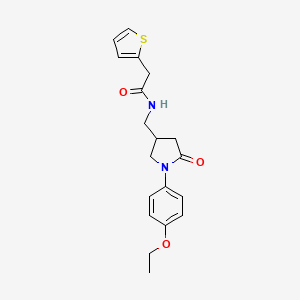

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)
![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2702763.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)